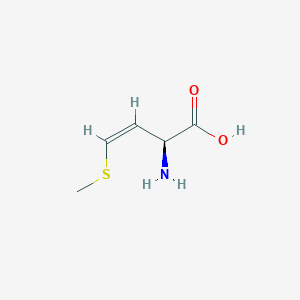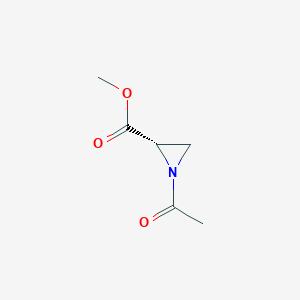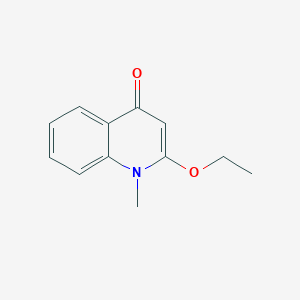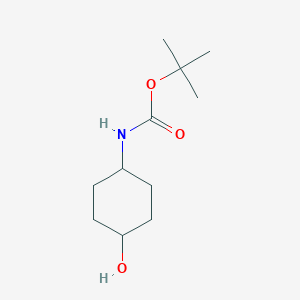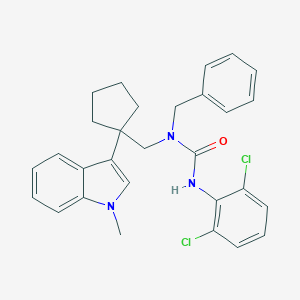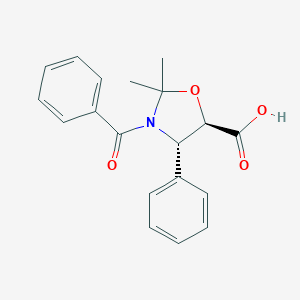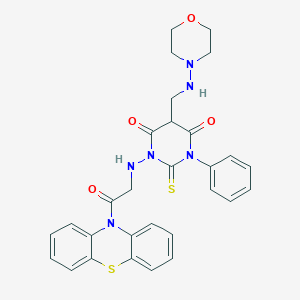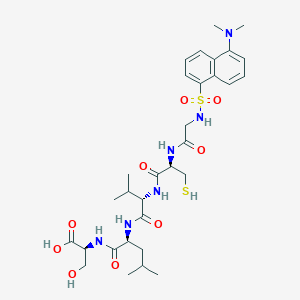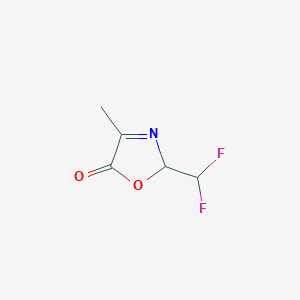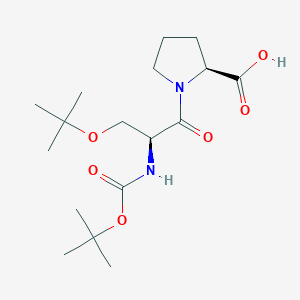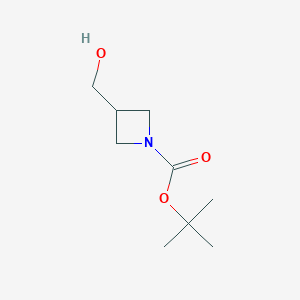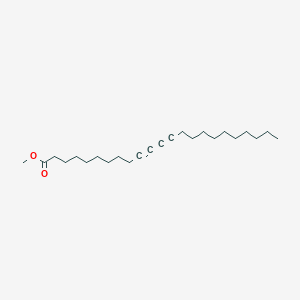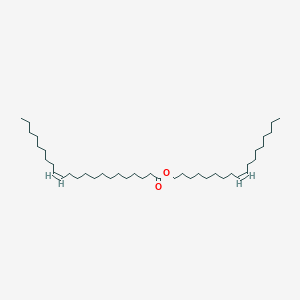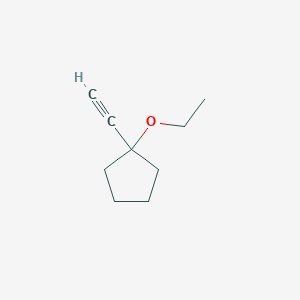
1-Ethynylcyclopentylethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcyclopentylethyl ether, also known as ECPE, is an organic compound with the molecular formula C9H12O. It is a colorless liquid that is commonly used in scientific research for its unique properties and applications.
Aplicaciones Científicas De Investigación
1-Ethynylcyclopentylethyl ether has been widely used in scientific research for its unique properties and applications. It is commonly used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Ethynylcyclopentylethyl ether is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles in the body and disrupting cellular processes. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
1-Ethynylcyclopentylethyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethynylcyclopentylethyl ether in lab experiments is its unique properties and applications. It is a versatile building block that can be used in the synthesis of a variety of organic compounds. However, one limitation is its potential toxicity and reactivity. It should be handled with care and proper safety precautions should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for research on 1-Ethynylcyclopentylethyl ether. One area of interest is its potential anti-cancer properties. Further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of new compounds using 1-Ethynylcyclopentylethyl ether as a building block could lead to the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 1-Ethynylcyclopentylethyl ether involves the reaction between 1-chlorocyclopentene and sodium acetylide. The reaction is carried out under anhydrous conditions with the use of a solvent like tetrahydrofuran. The resulting product is purified by distillation to obtain pure 1-Ethynylcyclopentylethyl ether.
Propiedades
Número CAS |
147298-23-5 |
|---|---|
Nombre del producto |
1-Ethynylcyclopentylethyl ether |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-ethoxy-1-ethynylcyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |
Clave InChI |
RVEFIHNAJMLGKK-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCC1)C#C |
SMILES canónico |
CCOC1(CCCC1)C#C |
Sinónimos |
Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




